molecular formula C6H8ClNO3 B1525611 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride CAS No. 51521-95-0

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

Cat. No. B1525611
CAS RN: 51521-95-0
M. Wt: 177.58 g/mol
InChI Key: VZBDETJVJSTWPP-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride, also known as 5-(Aminomethyl)-2-furoic acid hydrochloride, is a molecule that belongs to the group of carboxylates . It has a molecular weight of 177.59 . It is stored at a temperature of 4°C and is usually in the form of a powder .


Synthesis Analysis

5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) can be synthesized from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) via reductive amination . A promising strategy for this synthesis has not yet been developed .


Molecular Structure Analysis

The molecular formula of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride is C6H7NO3 . The InChI code is 1S/C6H7NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H .


Chemical Reactions Analysis

The reductive amination of 5-formyl-2-furancarboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA) .


Physical And Chemical Properties Analysis

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride has a density of 1.347g/cm3 . It has a boiling point of 317.7ºC at 760mmHg . The flash point is 146ºC .

Scientific Research Applications

I have conducted a search for scientific research applications of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride. Here’s a summary of the findings, organized into sections based on the available information:

Biobased Polyamides

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (AMFCA) is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides. Biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) can be converted to AMFCA via reductive amination .

Therapeutic Applications

Furan derivatives, including AMFCA, may have various therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Macrocyclic Receptors

AMFCA has been used in the synthesis of oligopeptide-based macrocyclic receptors. These receptors can be synthesized exclusively by a single-step cyclotrimerization process from monomer AMFCA .

Biomass Valorization

The compound is also involved in biomass valorization processes where furfurals derived from biomass are chemically modified for various applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . It holds great promise in the areas of polymer and pharmaceutical, but its synthesis remains limited .

properties

IUPAC Name

5-(aminomethyl)furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBDETJVJSTWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51521-95-0
Record name 5-(aminomethyl)furan-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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